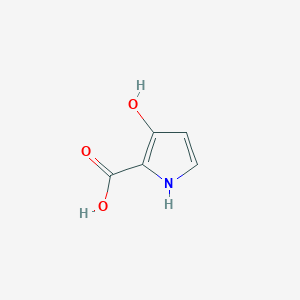![molecular formula C8H9F3N2 B13120764 [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine: is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine typically involves the introduction of a trifluoroethyl group to a pyridine derivative. One common method is the reaction of 3-pyridylmethanamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that can be exploited in the design of new compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its trifluoroethyl group can enhance the compound’s ability to interact with proteins and other biomolecules.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored as potential drug candidates for the treatment of various diseases due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethyl group can enhance the stability and performance of materials in various applications.
Mecanismo De Acción
The mechanism of action of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine: Another compound with a trifluoromethyl group and a different heterocyclic ring.
Uniqueness: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3-4,12H2 |
Clave InChI |
MHGLKEFMBVMCEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CN)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)

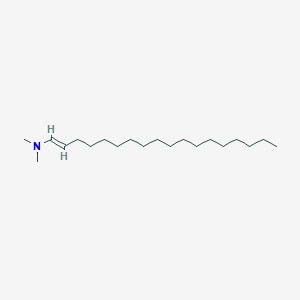
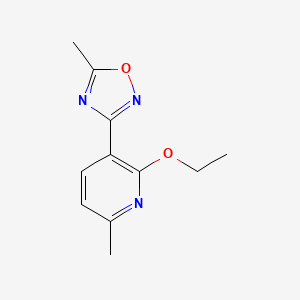
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
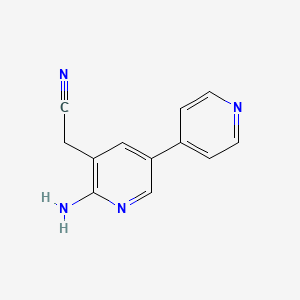
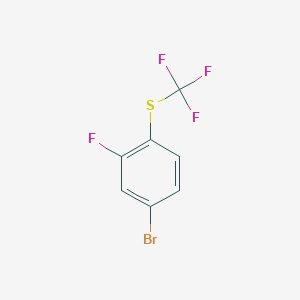
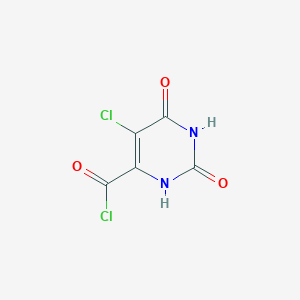

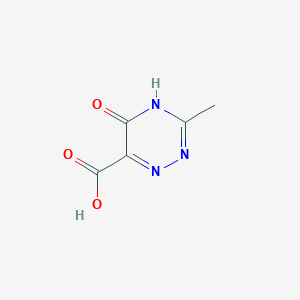
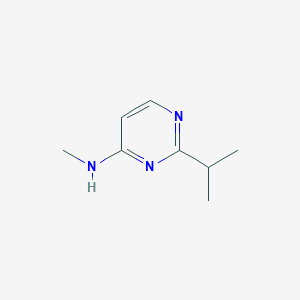
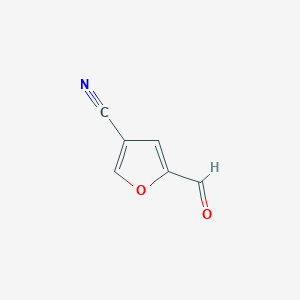
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
